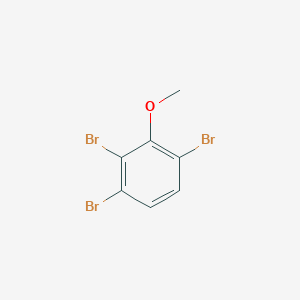
1,2,4-Tribromo-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tribromo-3-methoxybenzene is an aromatic compound characterized by the presence of three bromine atoms and one methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxyanisole using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine atoms selectively substituting the hydrogen atoms at the 1, 2, and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Tribromo-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Cross-Coupling: Palladium catalysts (Pd) with suitable ligands and bases.
Major Products:
Nitration: Formation of nitro derivatives.
Cross-Coupling: Formation of biaryl compounds and other complex structures.
Applications De Recherche Scientifique
1,2,4-Tribromo-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the preparation of hyperbranched polymers and other advanced materials.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds, aiding in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1,2,4-tribromo-3-methoxybenzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions, during electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, facilitating the substitution reactions .
Comparaison Avec Des Composés Similaires
1,2,4-Tribromobenzene: Lacks the methoxy group, making it less reactive in electrophilic substitution reactions.
1,3,5-Tribromo-2-methoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
95970-19-7 |
|---|---|
Formule moléculaire |
C7H5Br3O |
Poids moléculaire |
344.83 g/mol |
Nom IUPAC |
1,2,4-tribromo-3-methoxybenzene |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
Clé InChI |
XZYCSFIRWAPGJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
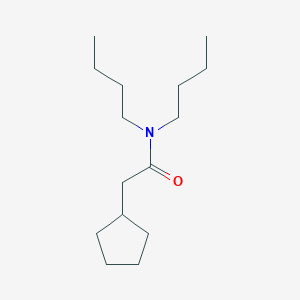
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

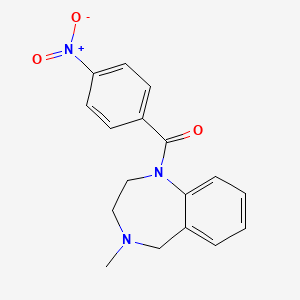
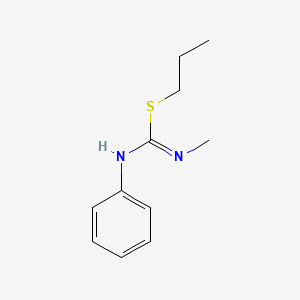
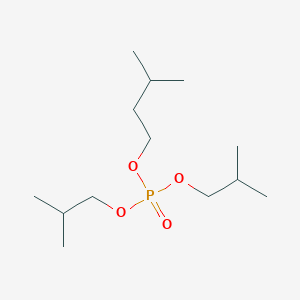
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
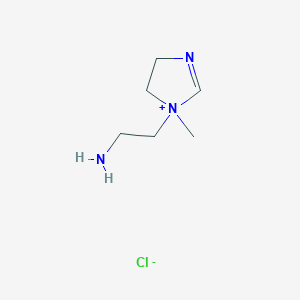
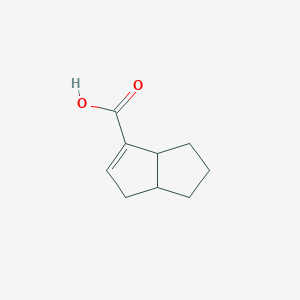
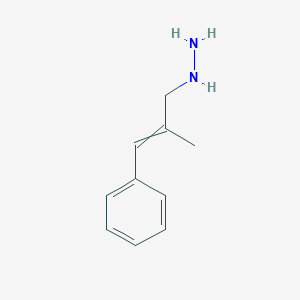

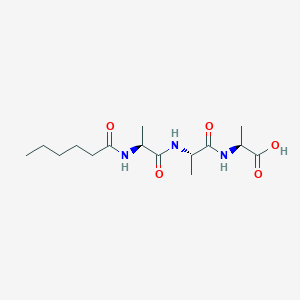
![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
